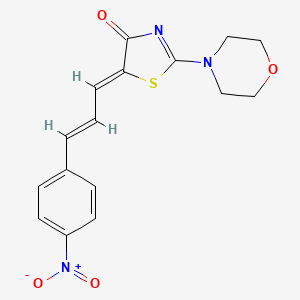

(Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5Z)-2-morpholin-4-yl-5-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c20-15-14(24-16(17-15)18-8-10-23-11-9-18)3-1-2-12-4-6-13(7-5-12)19(21)22/h1-7H,8-11H2/b2-1+,14-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMLOOAJTILLAO-TVZYSNLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C(=CC=CC3=CC=C(C=C3)[N+](=O)[O-])S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=O)/C(=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-])/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiazole with 4-nitrobenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then reacted with morpholine to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

(Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of thiazole derivatives, including (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one, in cancer therapy. The compound exhibits significant cytotoxicity against various cancer cell lines.

Case Studies

A notable case study involved the synthesis and evaluation of a related thiazolidinone derivative, Les-3331, which was tested on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that derivatives with similar structural motifs exhibit high cytotoxicity and can serve as effective leads for developing new anticancer agents .

Pharmacological Applications

Beyond its anticancer properties, (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one has potential applications in other therapeutic areas.

Neuropharmacology

Compounds with thiazole structures have been investigated for their neuropharmacological effects. For example, thiazole derivatives have been shown to interact with neurotransmitter systems and may offer therapeutic benefits in conditions such as depression and anxiety disorders . The specific interactions and efficacy of (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one in these contexts require further exploration.

Antimicrobial Activity

There is emerging evidence that thiazole derivatives possess antimicrobial properties. Some studies suggest that compounds similar to (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one can inhibit bacterial growth and may be effective against resistant strains . This opens avenues for further research into its application as an antimicrobial agent.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship of (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one is crucial for optimizing its pharmacological properties.

Structure-Activity Relationship

The presence of specific substituents on the thiazole ring plays a critical role in determining the biological activity of these compounds. For instance, modifications at certain positions can enhance cytotoxicity or alter selectivity towards cancer cells versus normal cells . Ongoing SAR studies are essential for identifying optimal modifications that maximize therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Core Modifications

- Thiazolone Derivatives with Benzylidene Substituents: Compounds like (Z)-5-(substituted benzylidene)-2-(methylthio)thiazol-4(5H)-one () share the thiazolone core but lack the morpholino group. The benzylidene substituents in these analogs exhibit varied electronic profiles depending on substituents (e.g., chloro, nitro), affecting their bioactivity. For example, (Z)-5-(2-chlorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (6j) demonstrates a melting point of 110–112°C and distinct NMR shifts (δ 7.92 ppm for =CH), highlighting structural rigidity .

- Hetarylmethylidene Derivatives: (Z)-5-(hetarylmethylidene)-2-morpholinothiazol-4(5H)-ones () feature aromatic heterocycles (e.g., pyrazole) instead of the allylidene group. These compounds show similar synthetic pathways but differ in π-conjugation and steric bulk, which may alter binding interactions in biological systems .

Allylidene vs. Benzylidene Geometry

- The (E)-configuration of the allylidene group in the target compound contrasts with the (Z)-geometry in benzylidene analogs (e.g., ).

Traditional Approaches

- The target compound is synthesized via condensation of 5-arylidene precursors with morpholine under controlled heating (120–130°C), followed by HCl treatment for salt formation (). This mirrors the synthesis of (Z)-5-arylidene-2-(methylthio)thiazol-4(5H)-one derivatives, where amines are reacted with thioxothiazolidinones .

- Analog (Z)-5-(2-chlorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one: 94% yield . (Z)-5-(hetarylmethylidene)-2-morpholinothiazol-4(5H)-ones: 85% yield .

Green Chemistry Approaches

- highlights sustainable synthesis of 2-hydrazonothiazol-4(5H)-ones using a BaO-chitosan nanocomposite catalyst, achieving comparable yields (e.g., 82% for 5a) to traditional methods.

Pharmacological Activities

Antimicrobial Activity

- The target compound’s 4-nitrophenyl allylidene group may enhance antimicrobial potency due to electron-withdrawing effects, similar to (E)-5-benzylidene derivatives with oxadiazole moieties (). These analogs show activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) .

Enzyme Inhibition

- Tyrosinase Inhibition: Fluorine-substituted analogs (e.g., (Z)-2-(benzylamino)-5-(2,4-difluorobenzylidene)thiazol-4(5H)-one) exhibit reduced activity (IC50 > 300 µM), whereas hydroxyl groups improve inhibition (IC50 = 8.7 µM for derivative 8) .

Physicochemical Properties

Computational Insights

- While specific DFT data for the target compound is absent, and emphasize the role of exact exchange and correlation-energy functionals in predicting electronic properties. The nitro group’s electron-withdrawing nature likely reduces HOMO-LUMO gaps, increasing reactivity .

Biological Activity

The compound (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and enzyme inhibition. This article synthesizes findings from various studies, detailing the compound's biological activity, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The chemical structure of (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one can be represented as follows:

This compound features a morpholino group, a thiazole ring, and a nitrophenyl allylidene moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against breast cancer cell lines. For instance, a study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications in the thiazole framework can enhance antitumor activity. The presence of the nitrophenyl group is believed to play a pivotal role in this activity by facilitating interactions with cellular targets involved in cancer progression .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities . Notably, it showed promising results against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurodegenerative disease treatments. The IC50 values for AChE inhibition were reported to be around 17.41 μM, indicating moderate potency compared to standard inhibitors . Furthermore, the compound demonstrated substantial tyrosinase and urease inhibition activities, which are relevant for skin pigmentation disorders and urea cycle disorders, respectively.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole core and substituents on the phenyl ring significantly affect biological activity. For example:

| Compound | Structure | AChE IC50 (μM) | Tyrosinase IC50 (mM) | Urease IC50 (μM) |

|---|---|---|---|---|

| 11 | - | 17.41 | 3.22 | 16.79 |

| 12 | - | 17.41 | 5.19 | 18.25 |

| 26 | - | 8.76 | 8.40 | 21.51 |

These findings suggest that specific substitutions can enhance enzyme binding affinity and selectivity .

The mechanisms underlying the biological activities of (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one involve:

- Inhibition of Enzymatic Activity : The compound competes with natural substrates for binding sites on enzymes like AChE and BChE.

- Induction of Apoptosis in Cancer Cells : By disrupting cellular signaling pathways, it may trigger programmed cell death in malignant cells.

- Antioxidant Properties : The nitrophenyl group contributes to scavenging free radicals, thereby protecting cells from oxidative stress .

Case Studies

A notable case study involved the synthesis and evaluation of several thiazole derivatives, including our compound of interest. These derivatives were tested against various cancer cell lines, revealing that those with a nitrophenyl substitution exhibited enhanced cytotoxicity compared to their non-substituted counterparts . Additionally, molecular docking studies provided insights into how these compounds interact at a molecular level with target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.